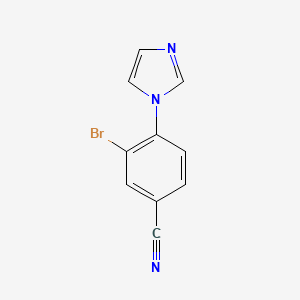
Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate is a chemical compound with the molecular formula C13H19NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its white solid form and is often used in research and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxyphenylacetaldehyde. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction .
化学反応の分析
Types of Reactions
Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific biological context. It may also interact with cellular receptors and signaling pathways, leading to various physiological effects .
類似化合物との比較
Similar Compounds
- Tert-butyl (4-hydroxyphenyl)carbamate
- Tert-butyl (2-hydroxyphenyl)carbamate
- N-Boc-p-phenylenediamine
Uniqueness
Tert-butyl(2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its combination of hydroxyl and carbamate functional groups provides versatility in both chemical synthesis and biological applications .
特性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC名 |
tert-butyl N-[2-hydroxy-1-(4-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-11(8-15)9-4-6-10(16)7-5-9/h4-7,11,15-16H,8H2,1-3H3,(H,14,17) |
InChIキー |
BXXBWJQGIIWMAX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-oxotetrahydro-2H-thiopyran-3-yl)methyl]benzoic acid](/img/structure/B8343988.png)

![{4-[(2-Amino-2-oxoethyl)thio]phenyl}boronic acid](/img/structure/B8344009.png)










